Lithium formate

概要

説明

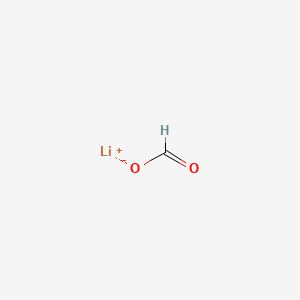

Lithium formate is a chemical compound with the molecular formula CHLiO2 . It is used as a lithium salt uniformly mixed with a lithium-ion cathode material precursor . The molecular weight of lithium formate is 52.0 g/mol .

Synthesis Analysis

Lithium formate can be synthesized through a sol-gel method that includes the pyrolysis of a colloidal mixture of aluminum hydroxide sol and lithium formate . This method is advantageous as it does not emit nitrogen oxide, unlike other combustion methods, and it provides a high homogeneity of the product .Molecular Structure Analysis

The molecular structure of lithium formate consists of a lithium ion (Li+) and a formate ion (HCOO-) . The InChI representation of lithium formate isInChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 . Chemical Reactions Analysis

Lithium formate is involved in various chemical reactions. For instance, it is used in the mechanochemical reaction for recycling lithium from cathode materials of different chemistries such as LiCoO2, LiMn2O4, Li(CoNiMn)O2, and LiFePO4 .Physical And Chemical Properties Analysis

Lithium formate is a white powder with a melting point of 273°C . It is soluble in water . The compound is reactive, though less so than other alkali metals .科学的研究の応用

Thermodynamic Modeling and Crystallization

Lithium formate is used in the thermodynamic modeling of the crystallization process. This study focuses on the thermodynamic modeling of the crystallization by the drowning process for two lithium salts: lithium hydroxide (LiOH) and lithium formate (CHLiO2). The modeling involves utilizing thermodynamic properties, such as the activity, osmotic, and solubility coefficients, within the ternary systems of LiOH + cosolvent + water and CHLiO2 + cosolvent + water .

Lithium Battery Cell Preparation

Lithium formate can be used in the preparation of lithium battery cells. Lithium-ion batteries (LIBs) were well recognized and applied in a wide variety of consumer electronic applications, such as mobile devices (e.g., computers, smart phones, mobile devices, etc.) .

Plasma-Facing Materials in Tokamak Devices

As a low-Z material, lithium is widely tested and used in tokamak devices for particle recycling and impurity control to improve plasma performance. Lithium application as plasma-facing materials via different methods, such as coating, injection and flowing liquid limiter, has been investigated more than 10 years on EAST .

4. Investigation of Signal Fading in EPR Dosimeters Lithium formate is used in the investigation of signal fading in lithium formate EPR dosimeters .

Safety and Hazards

将来の方向性

The future of lithium formate is closely tied to advancements in battery technology. Researchers and manufacturers continuously work towards enhancing lithium-ion batteries’ performance, capacity, and safety . Lithium formate’s role in these advancements is significant, especially in the formation process of lithium-ion battery (LIB) cell production .

作用機序

Target of Action

Lithium formate primarily targets neurotransmitter systems in the brain, particularly the dopamine and glutamate pathways . It also interacts with inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These targets play crucial roles in mood regulation and neuronal function.

Mode of Action

Lithium formate interacts with its targets resulting in several changes. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly . Furthermore, lithium formate alters the functionality of the subunits of the dopamine-associated G protein .

Biochemical Pathways

Lithium formate affects several biochemical pathways. It impacts the dopamine pathways by modulating neurotransmission . It also influences the glutamate pathways by enhancing inhibitory neurotransmission . Lithium formate’s action on these pathways leads to neuroprotection .

Pharmacokinetics

The pharmacokinetics of lithium formate involves its absorption, distribution, metabolism, and excretion (ADME). Factors such as age, body weight, renal function, and drug-drug interactions can influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of lithium formate’s action are diverse. It preserves neuronal function and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium formate. For instance, the ion charge, hydration energy, channel size, and functional groups can affect lithium ion selectivity through membranes . Moreover, the rate of lithium oral absorption may be increased by meals .

特性

IUPAC Name |

lithium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPJKVVZOOEMPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHLiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Lithium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0060303 | |

| Record name | Lithium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Monohydrate: Colorless or white solid; [Merck Index] Soluble in water (250 g/L); [ChemIDplus] | |

| Record name | Formic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium formate | |

CAS RN |

556-63-8 | |

| Record name | Lithium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7QBY030Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes lithium formate suitable for dosimetry applications in radiation therapy?

A1: Lithium formate exhibits several properties that make it a promising material for electron paramagnetic resonance (EPR) dosimetry in radiation therapy. These include its high sensitivity to radiation, up to 7 times greater than alanine [], its linear dose response over a wide range (0.2-1000 Gy) [], and its relatively low energy dependence, particularly compared to lithium fluoride dosimeters [, ].

Q2: Can you elaborate on the stability of lithium formate EPR dosimeters after irradiation?

A3: Research indicates that the EPR signal from lithium formate remains stable for at least one month after irradiation when stored at a relative air humidity of 33% []. Furthermore, variations in storage temperature below 40°C do not significantly affect the signal stability under these conditions [].

Q3: How does the spatial resolution of EPR images using ammonium formate compare to that of lithium formate?

A4: Ammonium formate provides enhanced spatial resolution in EPR images compared to lithium formate. This improvement, approximately a factor of 2.3, is attributed to the narrower EPR peak-to-peak linewidth of ammonium formate (0.64 mT) compared to lithium formate (1.4 mT) [, ].

Q4: What are the primary radicals formed in lithium formate upon exposure to ionizing radiation at different temperatures?

A5: When lithium formate monohydrate crystals are irradiated at 77 K, the primary radicals observed are CO2•– (R1), HCOOH•– (R2), and a geometrically different conformation of R2, denoted as R3 []. At room temperature (295 K), the dominant radical is CO2•–, while after long-term storage, minority formate-centered π-radicals, potentially CO•– or a dimer formed by CO2•– and a formate molecule, become prominent [, ].

Q5: How does the radical formation in lithium formate vary with different types of radiation and their LET?

A6: The type and energy of radiation, specifically the linear energy transfer (LET), influence radical formation in lithium formate. Studies using γ rays, protons, and nitrogen ions (LET ranging from 0.2 to 164 keV/µm) showed a decrease in relative effectiveness (EPR reading per dose relative to γ rays) and an increase in EPR linewidth with increasing LET []. This suggests an increase in local radical density with higher LET radiation.

Q6: Has lithium formate been investigated for its potential in lithium-ion batteries?

A7: Yes, research has explored the electrochemical performance of a metal-organic framework (MOF), Zn3(HCOO)6, containing lithium formate, for lithium storage in batteries []. The study demonstrated a stable capacity and good cycling stability, suggesting that metal formate frameworks, including those with lithium formate, could be promising electrode materials for lithium-ion batteries.

Q7: Can lithium formate be used to measure both gamma and neutron doses in mixed radiation fields?

A8: Yes, a dual dosimeter system combining lithium formate with L-alanine pellets enables the measurement of both gamma and thermal neutron doses in mixed radiation fields, such as those encountered in boron neutron capture therapy (BNCT) []. This is possible because lithium formate exhibits sensitivity to thermal neutrons, while L-alanine remains largely insensitive within a specific fluence range.

Q8: Does the isotopic enrichment of lithium in lithium formate impact its performance in neutron dosimetry?

A9: While 6Li enrichment has been proposed to enhance neutron sensitivity in lithium-based dosimeters, research on natural lithium formate monohydrate powders demonstrated sufficient sensitivity to thermal neutrons in a BNCT facility []. This suggests that natural isotopic abundance can be adequate for certain applications, eliminating the need for costly enrichment procedures.

Q9: What is the molecular formula and weight of lithium formate monohydrate?

A9: The molecular formula for lithium formate monohydrate is LiHCO2·H2O, and its molecular weight is 69.98 g/mol.

Q10: What crystallographic studies have been performed on lithium formate monohydrate?

A11: Several studies have investigated the crystal structure of lithium formate monohydrate using X-ray and neutron diffraction techniques. These studies have provided insights into its orthorhombic crystal system, hydrogen bonding networks, and variations in structural parameters determined from different experimental methods [, , ].

Q11: What are the applications of lithium formate in nonlinear optics?

A12: Lithium formate monohydrate (LFM) crystals exhibit nonlinear optical properties and have been investigated for their potential in laser frequency conversion applications. Studies have demonstrated its ability to generate second and fourth harmonics of neodymium laser radiation, showing promise for use in UV laser systems [, , ].

Q12: How does magnesium sulfate doping affect the properties of lithium formate monohydrate crystals?

A13: Research has shown that doping lithium formate monohydrate crystals with magnesium sulfate can influence their physical and optical properties. Specifically, the addition of magnesium sulfate can alter the crystal's morphology, microhardness, laser damage threshold, and second harmonic generation efficiency [].

Q13: What are the decomposition products of lithium formate in lithium-oxygen (Li-O2) batteries?

A14: Studies using spectroscopic labeling and NMR techniques have identified lithium formate as a decomposition product of the commonly used Li-O2 battery solvent 1,2-dimethoxyethane (DME) []. This decomposition occurs at low potentials and leads to the formation of lithium formate and acetate products, highlighting a significant challenge in Li-O2 battery technology.

Q14: Are there any "magic number" clusters observed in the mass spectrometry of lithium formate?

A15: Mass spectrometry studies, specifically electrospray ionization tandem mass spectrometry (ESI-MS/MS), have revealed the existence of magic number clusters (MNCs) in lithium formate. The trimer ion, (HCOOLi)3Li+, exhibits enhanced stability and is the most abundant cluster ion observed [, ].

Q15: Can the mineral leaching tail liquor be utilized as an iron source for the preparation of lithium iron phosphate and lithium iron pyrophosphate?

A16: Yes, a novel method utilizes mineral leaching tail liquor as an iron source to synthesize lithium iron phosphate and lithium iron pyrophosphate. This method involves reacting ferric phosphate or pyrophosphate (derived from the tail liquor) with lithium formate, lithium acetate, or lithium oxalate under specific conditions to obtain the desired lithium iron phosphate materials [].

Q16: How does the solubility of lithium formate in water change with temperature?

A17: The solubility of lithium formate monohydrate in water increases with increasing temperature. This relationship has been studied using techniques like laser schlieren, allowing for the determination of thermodynamic properties, such as the solution heat of the crystal [].

Q17: What organic solvents have been investigated for the extractive crystallization of lithium sulfate and lithium formate?

A18: Studies have explored the use of triethylamine and diisopropylamine for the extractive crystallization of lithium sulfate and lithium formate from aqueous solutions. These amines selectively extract water at low temperatures, inducing salt precipitation and enabling the separation and potential recovery of the lithium salts [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)

![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)

![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)